(-)-Citronellal

Biocatalysis Enantioselective Synthesis Green Chemistry

(-)-Citronellal (CAS 5949-05-3), also referred to as (S)-(-)-Citronellal, is a chiral monoterpenoid aldehyde (C₁₀H₁₈O) widely utilized in the flavor and fragrance industry, as well as in academic research for chiral synthesis and bioactivity studies. The compound exhibits a characteristic fresh, herbal, citrus odor profile and is recognized as a key chiral building block in the production of high-value terpenoid derivatives, most notably (-)-menthol.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 5949-05-3
Cat. No. B106795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Citronellal
CAS5949-05-3
Synonyms(-)-(S)-Citronellal;  (3S)-3,7-Dimethyl-6-octenal;  (-)-β-Citronellal;  (3S)-3,7-Dimethyloct-6-enal;  (S)-(-)-3,7-Dimethyl-6-octenal;  (S)-3,7-Dimethyloct-6-enal;  (S)-Citronellal;  L-(-)-Citronellal;  L-Citronellal;  S-(-)-Citronellal;  l-Citronellal
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CC=O
InChIInChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m0/s1
InChIKeyNEHNMFOYXAPHSD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Citronellal (CAS 5949-05-3): Procurement Specifications and Chemical Identity for Research and Industrial Sourcing


(-)-Citronellal (CAS 5949-05-3), also referred to as (S)-(-)-Citronellal, is a chiral monoterpenoid aldehyde (C₁₀H₁₈O) widely utilized in the flavor and fragrance industry, as well as in academic research for chiral synthesis and bioactivity studies [1]. The compound exhibits a characteristic fresh, herbal, citrus odor profile and is recognized as a key chiral building block in the production of high-value terpenoid derivatives, most notably (-)-menthol [1][2]. Its procurement is typically driven by the need for a specific enantiomeric purity to achieve desired olfactory properties or to serve as a precise stereochemical starting material in asymmetric syntheses.

(-)-Citronellal (CAS 5949-05-3): The Critical Case Against Generic Substitution with Racemates or Other Terpenoid Aldehydes


Substituting (-)-Citronellal with its racemic mixture (±)-Citronellal (CAS 106-23-0) or the opposite enantiomer (R)-(+)-Citronellal (CAS 2385-77-5) is not a functionally equivalent exchange. Olfactory perception is highly enantioselective; the (S)-(-) form is predominantly responsible for the fresh, citrusy, herbal scent characteristic of kaffir lime and citronella oils, whereas the (R)-(+) form and racemate can present divergent odor qualities and intensities [1]. Furthermore, in biocatalytic and chemoenzymatic transformations, the stereochemical outcome is deterministic. For instance, the production of the key industrial intermediate (-)-menthol requires the (R)-enantiomer, not the (S)-form, highlighting that chirality dictates downstream synthetic utility and commercial value [2]. Using the incorrect enantiomer or a racemate introduces impurities that can derail stereoselective steps, lower yields, and compromise final product quality, making precise chiral procurement non-negotiable for research integrity and industrial process efficiency.

(-)-Citronellal (CAS 5949-05-3): A Quantitative Evidence Guide for Differentiated Procurement Decisions


Chiral Procurement for Stereoselective Synthesis: Enantiomeric Excess in Enzymatic Cascades

In the bienzymatic synthesis of citronellal from geraniol, the use of an Old Yellow Enzyme 2 (OYE2) variant yields (R)-citronellal with an enantiomeric excess (ee) of ≥99% from (E)-citral, a result that is contingent on the initial chiral purity of the substrate or the stereoselectivity of the catalyst [1]. In contrast, enzymatic systems that produce the (S)-enantiomer, such as that from *Zymomonas mobilis*, achieve an ee of >99% for (S)-citronellal from (Z)-citral [2]. This highlights that the procurement of a specific, high-ee enantiomer like (-)-Citronellal is essential for achieving the desired stereochemical outcome in subsequent synthetic steps, particularly for the manufacture of (-)-menthol.

Biocatalysis Enantioselective Synthesis Green Chemistry

Antifungal Activity: Comparative In Vitro Efficacy Against Candida Biofilms

When evaluating the antifungal efficacy of monoterpenes against *Candida* spp., (-)-Citronellal demonstrates a higher Minimal Inhibitory Concentration (MIC) range compared to geraniol but is more effective than linalool [1]. Specifically, the MIC for citronellal is 100–200 mM/mL, which is 20- to 160-fold higher than that of geraniol (1.25–5 mM/mL), but 2- to 4-fold lower than that of linalool (25–100 mM/mL). However, citronellal exhibits a significantly higher cytotoxicity profile, with LD₅₀ values of 0.3006 mM/mL and 0.1825 mM/mL on human TR146 and THP-1 cell lines, respectively, compared to geraniol (5.883 and 8.027 mM/mL) and linalool (1.432 and 1.709 mM/mL) [1]. This indicates that while citronellal possesses antifungal properties, its therapeutic window is narrower, necessitating careful consideration in applications where mammalian cell safety is paramount.

Antifungal Monoterpene Candida Biofilm

Insect Repellency: Comparative Protection Time of Citronellal Derivatives Against Mosquitoes

While pure (-)-Citronellal has limited utility as a topical repellent due to its high volatility, its hydroxylated cyclic acetal derivatives demonstrate a significantly prolonged protective effect [1]. A field trial showed that a mixture of these citronellal derivatives provided 95% protection against *Aedes albopictus* for up to 3.5 hours [1]. This performance is comparable to the synthetic gold standards DEET and Icaridin, but notably, the citronellal derivatives achieved this effect at a four-fold lower dose than was used for the synthetic repellents in the same trial [1]. This establishes the citronellal scaffold as a highly promising and potent platform for developing next-generation, long-lasting natural repellents, with a potency advantage over established synthetics.

Vector Control Mosquito Repellent Natural Product Derivative

Airborne Antimicrobial Activity: Comparative Efficacy of Volatile Aldehydes in Air Sanitization

In a comparative study evaluating the antimicrobial effect of six volatile aroma compounds on airborne microbes, (-)-Citronellal was one of the less effective agents tested [1]. When vaporized using an airwasher, (-)-Citronellal did not achieve the same level of microbial count reduction as other aldehydes. The study reported that (-)-perillaldehyde was the most effective, achieving a 53% average reduction in germ count, whereas the activity of (-)-citronellal was not among the highest, and eugenol was the least effective with only a 13% reduction [1]. This quantitative data provides a clear benchmark, showing that while (-)-Citronellal possesses some antimicrobial properties in the vapor phase, its efficacy is moderate and significantly inferior to structural analogs like (-)-perillaldehyde for air disinfection applications.

Air Sanitization Volatile Antimicrobial Environmental Microbiology

Enantioselective Bioconversion: Fidelity of Chiral Reduction in Plant Systems

The bioconversion of citronellal by germinating wheat seeds demonstrates strict enantioselectivity [1]. Optically pure (-)-Citronellal is reduced to optically pure (-)-Citronellol, with complete retention of the (S)-configuration, both in isolated wheat embryos and endosperms [1]. Conversely, the (R)-(+)-enantiomer is reduced to (R)-(+)-Citronellol. This stereospecific metabolic pathway underscores that the biological activity and fate of citronellal in plant systems are entirely dependent on its enantiomeric form. The study also notes that this bioconversion releases less aggressive and injurious compounds, which has implications for the compound's persistence and mechanism of action as a bioherbicide [1].

Allelopathy Bioconversion Plant Biochemistry

Repellency Against Stored Grain Pests: Comparative Activity of Monoterpene Enantiomers

A study evaluating the repellent activity of monoterpene enantiomers against the rice weevil (*Sitophilus oryzae*) found that the two enantiomeric forms of citronellal, limonene, linalool, menthone, and α-pinene exhibited differential activities [1]. While (S)-(−)-linalool was the most toxic by contact and (S)-(−)-menthone was the most toxic through fumigation, the enantiomers of menthone and α-pinene were the most effective repellents. The study concluded that the specific enantiomeric form and its percentage in a commercial product are critical determinants of success in controlling this pest [1]. This finding reinforces the principle that the biological activity of chiral monoterpenes like citronellal is not universal across enantiomers, and the selection of the correct enantiomer is crucial for achieving the desired pest control outcome.

Post-Harvest Pest Management Grain Storage Botanical Insecticide

(-)-Citronellal (CAS 5949-05-3): Validated Research and Industrial Application Scenarios Stemming from Differentiated Evidence


Chiral Building Block for High-Value Flavor Synthesis

As a key chiral intermediate in the synthesis of (-)-menthol, the world's most commercialized terpenoid flavor, (-)-Citronellal is procured for use in stereoselective synthetic routes. Its high enantiomeric purity is essential for achieving the desired (1R,2S,5R) configuration of (-)-menthol, a process validated by enzymatic cascades that yield (R)-citronellal with >96.9% ee, which is then further transformed [1]. This application is directly supported by evidence of high stereoselectivity in citronellal production [2].

Scaffold for Next-Generation Mosquito Repellents

(-)-Citronellal is a strategic starting material for synthesizing hydroxylated cyclic acetal derivatives that demonstrate prolonged mosquito repellency. Field trials confirm that these derivatives provide 95% protection for up to 3.5 hours against *Aedes albopictus*, a performance comparable to DEET but achieved at a four-fold lower dose [3]. This scenario leverages the compound's volatility and reactivity to create potent, long-lasting natural repellent actives.

Reference Standard for Chiral Chromatography and Sensory Analysis

In analytical chemistry and flavor science, (-)-Citronellal is used as a reference standard for enantioselective gas chromatography (enantio-cGC) to authenticate essential oils and determine enantiomeric distribution [4]. Its distinct fresh, citrusy, herbal odor profile, which differs from its (R)-(+) counterpart, makes it a critical compound for sensory analysis and quality control in the fragrance industry [5].

Model Substrate in Biocatalysis and Allelopathy Research

The well-documented enantioselective bioconversion of (-)-Citronellal to (-)-Citronellol by plant tissues establishes it as a model substrate for investigating stereospecific plant metabolism, allelopathic mechanisms, and the development of bioherbicides [6]. Its defined stereochemical fate allows researchers to precisely track metabolic pathways and assess biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Citronellal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.